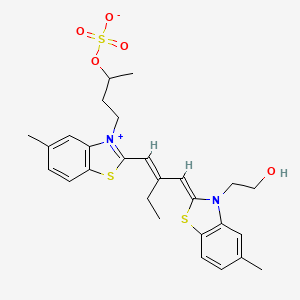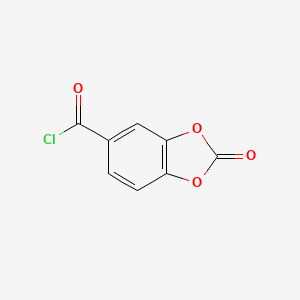
N,N-Dibenzyloxycarbonyl-lysine anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyloxycarbonyl-lysine anhydride is a derivative of lysine, an essential amino acid. It is primarily used in peptide synthesis as a protecting group for the amino group of lysine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl lysine anhydride typically involves the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzyloxycarbonyl-protected lysine, which is then converted to its anhydride form through a dehydration reaction .
Industrial Production Methods: Industrial production of benzyloxycarbonyl lysine anhydride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
化学反応の分析
Types of Reactions: N,N-Dibenzyloxycarbonyl-lysine anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride reacts with nucleophiles such as amines to form amides.
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the anhydride.
Major Products:
Nucleophilic Substitution: The major products are amides and esters.
Hydrolysis: The major products are carboxylic acids and amines.
科学的研究の応用
N,N-Dibenzyloxycarbonyl-lysine anhydride has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for lysine in peptide synthesis to prevent unwanted side reactions.
Bioconjugation: The compound is used in the modification of proteins and peptides for various biochemical studies.
Drug Delivery: It is employed in the development of drug delivery systems, particularly in the synthesis of biodegradable polymers.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
作用機序
The mechanism of action of benzyloxycarbonyl lysine anhydride involves the protection of the amino group of lysine through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as catalytic hydrogenation, to regenerate the free amino group .
類似化合物との比較
t-Butyloxycarbonyl Lysine Anhydride: Another protecting group used in peptide synthesis, which can be removed under acidic conditions.
Fluorenylmethoxycarbonyl Lysine Anhydride: A protecting group that can be removed under basic conditions.
Uniqueness: N,N-Dibenzyloxycarbonyl-lysine anhydride is unique due to its stability under a wide range of conditions and its ease of removal through catalytic hydrogenation. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
特性
IUPAC Name |
[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl] (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPFAWUTVGOAX-ZEQRLZLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












